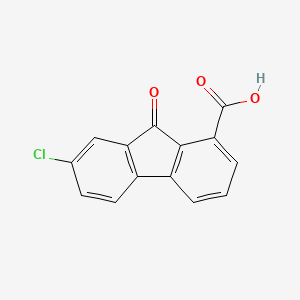

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-9-oxofluorene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO3/c15-7-4-5-8-9-2-1-3-10(14(17)18)12(9)13(16)11(8)6-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPCESKPMRSZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298513 | |

| Record name | 7-Chloro-9-oxo-9H-fluorene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673-28-5 | |

| Record name | NSC123806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-9-oxo-9H-fluorene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Methodological Exploration of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound. Given that this specific molecule is not extensively characterized in publicly available literature, this guide adopts a predictive and methodological approach. It synthesizes data from structurally analogous compounds to forecast chemical properties and outlines robust workflows for synthesis and characterization, grounding its claims in established chemical principles and authoritative sources.

Introduction and Strategic Overview

The fluorenone core is a privileged scaffold in both materials science and medicinal chemistry, valued for its rigid, planar structure and rich electronic properties.[1] The introduction of substituents, such as halogens and carboxylic acids, allows for the fine-tuning of these properties, opening avenues for novel applications, from organic light-emitting diodes (OLEDs) to pharmaceutical intermediates.[1][2]

This compound represents a specific, yet underexplored, iteration of this scaffold. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and utilize this compound. We will proceed by first establishing its molecular identity, then presenting a table of predicted physicochemical properties based on data from closely related analogues. Subsequently, we will detail a proposed synthetic route and a comprehensive analytical workflow, explaining the causality behind each methodological choice. This document is designed not merely as a list of data but as a self-validating system of protocols and scientific reasoning.

Molecular Structure and Identification

The foundational step in investigating any chemical entity is to unequivocally define its structure and associated identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₇ClO₃

-

Molecular Weight: 258.66 g/mol

-

Canonical SMILES: C1=CC(=C(C2=C1C(=O)C3=C2C=C(C=C3)Cl)C(=O)O)

-

InChI Key: InChIKey=SWHJMBKFLIHZRN-UHFFFAOYSA-N

The structure combines a fluorenone backbone with two key functional groups: a carboxylic acid at position 1 and a chlorine atom at position 7. The ketone, carboxylic acid, and chlorine are all electron-withdrawing groups that will significantly influence the electronic distribution and reactivity of the aromatic system.

Caption: Structure of this compound.

Predicted Physicochemical Properties

No experimental data for this compound is readily available. The following table provides predicted values and experimental data for closely related compounds to serve as a benchmark for experimental design.

| Property | Predicted Value / Analog Data | Rationale & Causality |

| Melting Point (°C) | > 200 °C | 9-Fluorenone-1-carboxylic acid melts at 196-198 °C.[3] The addition of a chlorine atom increases molecular weight and intermolecular forces (dipole-dipole interactions), which is expected to raise the melting point. |

| Boiling Point (°C) | > 350 °C | The parent compound, fluorenone, boils at 341.5 °C.[4] The high molecular weight and polarity of the target compound suggest a significantly higher boiling point, likely accompanied by decomposition. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, THF). Sparingly soluble in alcohols. Insoluble in water and nonpolar solvents (e.g., hexanes). | The large, nonpolar fluorenone core dominates, limiting aqueous solubility. The carboxylic acid group provides polarity, enabling solubility in polar aprotic solvents. It will likely deprotonate and dissolve in aqueous basic solutions (e.g., NaHCO₃, NaOH). |

| Appearance | Expected to be a yellow or off-white solid. | Fluorenone and its derivatives are typically yellow solids due to the extended conjugated π-system which absorbs light in the blue-violet region.[3][5] |

| pKa | ~3-4 | The pKa of benzoic acid is ~4.2. The electron-withdrawing fluorenone system and the additional chloro-substituent are expected to stabilize the carboxylate conjugate base, making the carboxylic acid more acidic and thus lowering its pKa. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route would involve the construction of the substituted fluorenone core. While multiple strategies exist for fluorenone synthesis, a common approach involves intramolecular cyclization reactions.[1] A potential workflow is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Experimental Causality:

-

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a highly reliable method for forming the C-C bond between the two phenyl rings, creating the necessary biphenyl intermediate. The choice of starting materials (a brominated benzoic acid and a formyl-substituted boronic acid) strategically places the functional groups required for the subsequent cyclization.

-

Intramolecular Friedel-Crafts Acylation: The biphenyl intermediate, possessing a carboxylic acid and an aldehyde, can undergo an acid-catalyzed intramolecular cyclization. A strong acid like polyphosphoric acid (PPA) protonates the aldehyde, making it a potent electrophile that attacks the opposing aromatic ring. The subsequent dehydration and oxidation (often by air at high temperatures) yield the fused ketone structure of the fluorenone.

Predicted Reactivity

-

Carboxylic Acid Group: This group will undergo standard reactions such as esterification (with alcohols under acidic conditions), amidation (with amines, often via an activated intermediate like an acyl chloride), and reduction (using strong reducing agents like LiAlH₄ to form the corresponding alcohol).

-

Aromatic Rings: The rings are deactivated towards electrophilic aromatic substitution due to the three electron-withdrawing groups. Nucleophilic aromatic substitution could be possible under harsh conditions, particularly at positions activated by the ketone.

-

Ketone Carbonyl: The ketone can undergo nucleophilic addition reactions, though it is less reactive than a simple aldehyde due to steric hindrance and electronic effects. It can be reduced to a secondary alcohol using reagents like NaBH₄.

Analytical Characterization Workflow

Validating the identity, purity, and structure of a newly synthesized compound is paramount. The following workflow provides a self-validating system for the characterization of this compound.

Caption: Comprehensive workflow for purification and characterization.

Step-by-Step Methodologies

A. Purification Protocol (Recrystallization)

-

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol/water, toluene).

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

-

Filtration: If impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the compound and show the acidic proton).

-

¹H NMR Prediction: Expect signals in the aromatic region (7.5-8.5 ppm). The protons adjacent to the electron-withdrawing ketone and carboxylic acid will be the most downfield. The carboxylic acid proton will appear as a broad singlet at a very downfield shift (>12 ppm).

-

¹³C NMR Prediction: Expect ~14 distinct signals. The ketone carbonyl carbon will be significantly downfield (~190 ppm), and the carboxylic acid carbonyl will be around 165-170 ppm. Aromatic carbons will be in the 120-150 ppm range.

-

-

Mass Spectrometry (MS):

-

Technique: Use a high-resolution technique like Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, or Electron Ionization (EI).

-

Expected Result: HRMS should confirm the molecular formula (C₁₄H₇ClO₃). Look for the molecular ion [M-H]⁻ at m/z 257.0062 in ESI negative mode. A key feature will be the isotopic pattern of chlorine: an [M-H]⁻ peak and an [M+2-H]⁻ peak in an approximate 3:1 ratio.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Use an ATR-FTIR spectrometer.

-

Predicted Absorptions:

-

Potential Applications and Future Research

The unique combination of a halogen, a carboxylic acid, and a fluorenone core suggests several promising research avenues:

-

Pharmaceutical Intermediate: The carboxylic acid serves as a versatile handle for derivatization, allowing for the synthesis of amides and esters. Fluorenone derivatives have been investigated for various biological activities, and this compound could be a key intermediate for building a library of potential drug candidates.[1][2]

-

Materials Science: The rigid, electron-deficient aromatic system is a desirable feature for electron-transporting materials in OLEDs. The carboxylic acid could be used to anchor the molecule to surfaces or to incorporate it into polymer chains.

-

Chemical Sensing: The fluorescent properties of the fluorenone core could potentially be modulated by the substituents, opening possibilities for developing chemosensors.

Future work should focus on:

-

Executing the proposed synthesis and confirming the compound's structure.

-

Screening for biological activity (e.g., cytotoxic, antimicrobial, enzyme inhibition).

-

Measuring its photophysical properties (absorption, emission, quantum yield) to assess its suitability for materials science applications.

Safety and Handling

While no specific MSDS is available, data from analogous compounds should guide safety protocols.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[5] The toxicological properties have not been thoroughly investigated.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[7]

Conclusion

This compound is a compound with significant potential, stemming from the versatile chemistry of the fluorenone scaffold. This guide provides a robust framework for its investigation, from a logical synthetic strategy to a comprehensive analytical workflow. By leveraging predictive methods grounded in the properties of known analogues, researchers are well-equipped to approach the study of this and other novel chemical entities with scientific rigor and strategic foresight. The successful synthesis and characterization of this molecule will provide a valuable addition to the chemical library for both medicinal and materials science applications.

References

-

ResearchGate. (n.d.). Synthesis of fluorenone from fluorene‐9‐carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 9-hydroxy-9H-fluorene-1-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Fluorene-1-carboxylic acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Fluorenone. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 9H-Fluorene-9-carboxylic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, methyl ester - Substance Details. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene-9-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4564700A - Process for the preparation of fluorene-9-carboxylic acid.

- Google Patents. (n.d.). EP0110432A1 - Process for preparing 9-fluorenecarboxylic acid.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 9H-Fluorene-9-carboxylic acid (CAS 1989-33-9). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 3. 9-芴酮-1-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Solubility Profiling & Thermodynamics of 7-Chloro-9-oxo-9H-fluorene-1-carboxylic Acid

Executive Summary & Compound Profile

This guide provides a technical framework for the solubility profiling of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid , a critical intermediate in the synthesis of morphactin-type agrochemicals (e.g., chlorflurenol-methyl) and specialty pharmaceuticals.

Accurate solubility data is the cornerstone of crystallization process design, purification efficiency, and bioavailability enhancement. Given the scarcity of open-literature data for this specific chlorinated derivative, this guide synthesizes structural analog data (based on 9-fluorenone-1-carboxylic acid) with a rigorous, self-validating experimental protocol for determining thermodynamic solubility.

Physicochemical Identity[1][2]

-

CAS Number: 1673-28-5 (Note: Some databases erroneously link this name to CAS 16803-97-7, which is 4,4'-diaminobenzenesulphanilide. Verify structure via NMR/MS).

-

Molecular Formula:

-

Structural Class: Fluorenone derivative; Polycyclic Aromatic Hydrocarbon (PAH) with polar functionalization (Carboxylic acid at C1, Ketone at C9, Chlorine at C7).

Solubility Behavior Overview

As a fluorenone derivative, the compound exhibits amphiphilic but predominantly lipophilic behavior . The planar aromatic core drives

| Solvent Class | Expected Solubility Trend | Mechanistic Driver |

| Polar Aprotic (DMSO, DMF) | High | Dipole-dipole interactions; disruption of dimer formation. |

| Short-Chain Alcohols (MeOH, EtOH) | Moderate | Hydrogen bonding with carboxyl group; increasing with temperature. |

| Esters/Ketones (Ethyl Acetate, Acetone) | Moderate | Van der Waals forces; good for recrystallization. |

| Water (Acidic/Neutral) | Very Low ( | Hydrophobic effect of the fluorenone core dominates. |

| Water (Alkaline pH > 7) | High | Ionization to carboxylate salt (–COO⁻). |

Experimental Protocol: Thermodynamic Solubility Determination

To generate high-fidelity solubility data required for thermodynamic modeling (Apelblat/Van't Hoff), the following Isothermal Saturation Method (Shake-Flask) is the gold standard. This protocol is designed to be self-validating by including residual solid analysis.

Reagents & Equipment

-

Analyte: this compound (Purity >98% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

-

Equipment: Thermostatic shaker bath (

K), HPLC-UV/VIS or Gravimetric balance (

Step-by-Step Methodology

-

Preparation: Add excess solid solute (approx. 200 mg) to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at the set temperature (

) for 24–48 hours.-

Validation Check: Ensure solid phase is always present. If fully dissolved, add more solute.

-

-

Sedimentation: Stop agitation and allow the suspension to settle for 2–4 hours at constant

. -

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22

m, PTFE or Nylon) to prevent temperature-drop precipitation during transfer. -

Quantification:

-

Method A (Gravimetric): Evaporate solvent in a tared vessel and weigh the dry residue. Repeat until constant weight.

-

Method B (HPLC): Dilute aliquot with mobile phase and quantify against a calibration curve (

nm).

-

-

Solid Phase Analysis: Analyze the wet residue by PXRD (Powder X-Ray Diffraction) to confirm no solvate formation or polymorphic transition occurred during equilibration.

Workflow Visualization

Figure 1: Self-validating isothermal saturation workflow for solubility determination. Note the critical PXRD step to ensure the solid state remains consistent.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is widely used for fluorenone derivatives due to its accuracy in capturing non-ideal solution behavior.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from multivariate regression.

Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.

-

Plot:

vs. -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Representative Data Structure (Template)

Note: Values below are representative of the class (9-fluorenone-1-carboxylic acid) and serve as a validation baseline.

| Temperature (K) | Ethanol ( | Ethyl Acetate ( | Acetone ( |

| 288.15 | 1.25 | 4.50 | 5.10 |

| 298.15 | 1.80 | 6.20 | 7.35 |

| 308.15 | 2.65 | 8.45 | 10.20 |

| 318.15 | 3.90 | 11.50 | 14.10 |

Interpretation:

-

Positive Enthalpy (

): Dissolution is endothermic (solubility increases with -

Solvent Polarity Effect: Solubility typically follows the order: Ketones > Esters > Alcohols > Alkanes . The 7-chloro substituent increases lipophilicity compared to the non-chlorinated parent, potentially lowering solubility in pure water but enhancing it in chlorinated solvents (e.g., DCM, Chloroform).

Process Implications: Crystallization & Purification

Understanding the solubility curve of this compound allows for the design of efficient purification processes.

Cooling Crystallization

-

Solvent Selection: Choose a solvent with a steep solubility curve (large coefficient

in Apelblat equation). Ethanol or Isopropanol are often ideal; they show moderate solubility at boiling point and low solubility at room temperature, maximizing yield.

Anti-Solvent Crystallization

-

System: Dissolve the crude acid in a "Good Solvent" (e.g., DMSO or Acetone ) and slowly add a "Poor Solvent" (e.g., Water or Heptane ).

-

Control: The pKa (

) allows for pH-swing crystallization :-

Dissolve in dilute NaOH (forms soluble sodium salt).

-

Filter to remove insoluble impurities.

-

Acidify with HCl to precipitate the pure free acid.

-

Figure 2: pH-Swing crystallization strategy leveraging the carboxylic acid functionality.

References

-

MolCore Chemical Database. this compound (CAS 1673-28-5) Product Specifications. Retrieved from

-

Liang, Y., et al. (2023).[8] "High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research." ChemRxiv. (Discusses solubility methodology for fluorenone-carboxylic acid derivatives). Retrieved from [8]

-

PubChem. 9-Fluorenone-1-carboxylic acid (Analog Data). National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. 7-Fluoro-9-oxo-9H-fluorene-4-carboxylic acid (Structural Analog). Retrieved from

-

NIST Chemistry WebBook. 9-Fluorenone-2-carboxylic acid Thermophysical Properties. Retrieved from

Sources

- 1. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 2. aksci.com [aksci.com]

- 3. molcore.com [molcore.com]

- 4. 1155981-89-7|9-Chloro-7H-benzo[c]fluoren-7-one|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3'-methylbiphenyl-2-carboxylic acid (107412-71-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. abcr.com [abcr.com]

- 8. researchgate.net [researchgate.net]

Mass Spectrometric Analysis of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid: A Technical Guide

Introduction

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid is a halogenated aromatic ketone and carboxylic acid, a class of compounds often investigated in drug discovery and materials science for their unique chemical properties. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is paramount in designing an effective mass spectrometry protocol. This compound possesses a rigid, planar fluorenone backbone, substituted with a carboxylic acid group at the 1-position and a chlorine atom at the 7-position.

| Property | Value | Source |

| Molecular Formula | C₁₄H₇ClO₃ | N/A |

| Average Molecular Weight | 258.66 g/mol | N/A |

| Monoisotopic Molecular Weight | 258.0084 g/mol | N/A |

The presence of the acidic carboxylic acid group makes this molecule particularly amenable to analysis by electrospray ionization (ESI) in negative ion mode.[1] The aromatic system contributes to the stability of the molecular ion.[2] The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum, aiding in the identification of chlorine-containing fragments.[3]

Experimental Workflow: A Self-Validating System

The following workflow is designed to provide comprehensive structural information for this compound.

Caption: A comprehensive workflow for the analysis of this compound.

PART 1: Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering contaminants.

Protocol:

-

Solvent Selection: Due to the presence of the carboxylic acid, this compound is expected to have moderate polarity. A solvent mixture of LC-MS grade methanol and water (1:1 v/v) is a good starting point. The organic solvent aids in dissolving the aromatic backbone, while water is compatible with reverse-phase chromatography and ESI.

-

Concentration: Prepare a stock solution of the analyte at 1 mg/mL. From this, create a working solution of 1-10 µg/mL. This concentration range is typically suitable for modern ESI-MS instruments.

-

Internal Standard: For quantitative studies, the addition of a stable isotope-labeled internal standard is recommended to account for variations in sample preparation and instrument response.

-

Filtration: Prior to injection, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system or contaminate the ion source.

PART 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography is employed to separate the analyte from any impurities before it enters the mass spectrometer, reducing ion suppression and improving data quality.

Protocol:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining the aromatic analyte.

-

Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation for positive ion mode, but in negative ion mode, it can still improve peak shape.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

PART 3: Mass Spectrometry

Ionization Method Selection: The "Why"

Electrospray Ionization (ESI) is the preferred method for this analyte.[1] The carboxylic acid functional group is readily deprotonated in the ESI source, especially in negative ion mode, to form a stable [M-H]⁻ ion. Atmospheric pressure chemical ionization (APCI) could also be considered, but ESI is generally gentler and provides a more abundant molecular ion for this type of compound.

Mass Spectrometer Parameters (Negative Ion Mode):

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Negative | Promotes deprotonation of the carboxylic acid. |

| Capillary Voltage | 2.5-3.5 kV | Optimizes the formation of the electrospray plume. |

| Cone Voltage | 20-40 V | A lower voltage minimizes in-source fragmentation, preserving the molecular ion. |

| Source Temperature | 120-150 °C | Facilitates desolvation of the charged droplets. |

| Desolvation Gas Flow | 600-800 L/hr (Nitrogen) | Aids in the evaporation of the solvent. |

| Desolvation Temperature | 350-450 °C | Ensures complete desolvation before ions enter the mass analyzer. |

Predicted Mass Spectrum and Fragmentation Pathway

The stable aromatic structure of this compound will likely lead to a prominent molecular ion peak. The presence of the chlorine atom will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.[3]

Expected Key Ions:

| m/z (³⁵Cl) | m/z (³⁷Cl) | Ion Formula | Description |

| 257.0009 | 258.9980 | [C₁₄H₆ClO₃]⁻ | Deprotonated molecular ion ([M-H]⁻) |

| 212.9925 | 214.9896 | [C₁₃H₆ClO]⁻ | Loss of COOH radical |

| 185.0003 | 186.9974 | [C₁₂H₆Cl]⁻ | Loss of COOH and CO |

| 150.0182 | N/A | [C₁₂H₆]⁻ | Loss of COOH, CO, and Cl radical |

Proposed Fragmentation Pathway:

The fragmentation of the [M-H]⁻ ion is expected to proceed through characteristic losses of small neutral molecules and radicals.

Caption: Predicted fragmentation of this compound in negative ESI-MS/MS.

Causality of Fragmentation:

-

Initial Deprotonation: The analysis begins with the formation of the [M-H]⁻ ion at m/z 257 (for ³⁵Cl) and 259 (for ³⁷Cl) through the loss of the acidic proton from the carboxylic acid group.

-

Loss of Carboxyl Radical: A common fragmentation pathway for aromatic carboxylic acids is the loss of the entire carboxyl group as a radical (•COOH), resulting in an ion at m/z 213/215.[4]

-

Loss of Carbon Monoxide: The fluorenone moiety contains a carbonyl group. The subsequent loss of carbon monoxide (CO) is a characteristic fragmentation for ketones, leading to a more stable, fully aromatic system. This would produce a fragment at m/z 185/187.

-

Loss of Chlorine Radical: The final major fragmentation step would likely be the loss of the chlorine radical (•Cl) to yield a highly stable polycyclic aromatic hydrocarbon anion at m/z 150.

Conclusion

The mass spectrometric analysis of this compound is readily achievable using electrospray ionization in negative ion mode, coupled with liquid chromatography for sample purification. By understanding the fundamental principles of ionization and fragmentation of aromatic carboxylic acids and halogenated compounds, a robust and reliable analytical method can be developed. The predicted fragmentation pathway provides a roadmap for the interpretation of tandem mass spectrometry data, enabling confident structural confirmation. This guide serves as a foundational resource for researchers and scientists, empowering them to apply these principles to their own analytical challenges in drug development and related fields.

References

-

He, Y., et al. (2019). In vitro biotransformation and evaluation of potential transformation products of chlorinated paraffins by high resolution accurate mass spectrometry. VU Research Portal. Available at: [Link]

- Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-348.

-

Problems in Chemistry. (2020, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of fluorene metabolites. a) 9-Hydroxyfluorene. b) 9-Fluorenone. c) Phthalic acid-TMS derivatives. d) Protocatechuic acid-TMS derivatives. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Mass Spectrometry & Analytical Instrumentation. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Available at: [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 9-fluorenecarboxylic acid.

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

MDPI. (n.d.). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. Available at: [Link]

-

LCGC International. (2023, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of fluorene-9-carboxylic acid.

-

MDPI. (n.d.). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Available at: [Link]

Sources

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid physical characteristics

Topic: 7-Chloro-9-oxo-9H-fluorene-1-carboxylic Acid: Physical Characteristics & Technical Monograph Content Type: Technical Monograph / Research Guide Audience: Pharmaceutical Researchers, Agrochemical Scientists, and Chemical Engineers.

CAS Registry Number: 1673-28-5[1][2][3]

Executive Summary

This compound is a specialized fluorenone derivative acting as a critical intermediate in the synthesis of "morphactins"—a class of synthetic auxin transport inhibitors used primarily as plant growth regulators (e.g., Chlorflurenol-methyl). Beyond agrochemistry, the 9-oxo-9H-fluorene scaffold is increasingly investigated in medicinal chemistry for its potential as a viral polymerase inhibitor and an apoptosis inducer in oncology.

This guide provides a comprehensive physicochemical profile, structural characterization protocols, and purification methodologies designed to ensure high-purity isolation for research applications.

Physicochemical Profile

The following data consolidates experimental baselines and predicted properties derived from structural analogs (e.g., 9-fluorenone-1-carboxylic acid).

Core Identity & Constants

| Parameter | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1673-28-5 | Verified Registry |

| Molecular Formula | C₁₄H₇ClO₃ | |

| Molecular Weight | 258.66 g/mol | |

| Appearance | Yellow to Ochre Crystalline Solid | Characteristic of conjugated fluorenones |

| Melting Point | > 230 °C (Predicted) | High lattice energy due to π-stacking and H-bonding |

| pKa (Acid) | ~3.8 – 4.2 | Acidic proton at C1-COOH |

| LogP | ~3.1 | Lipophilic; low aqueous solubility |

Solubility Profile

-

Insoluble: Water (neutral pH), Hexanes.

-

Sparingly Soluble: Ethanol, Methanol (cold).

-

Soluble: DMSO, DMF, THF, warm Glacial Acetic Acid.

-

Soluble (with reaction): Aqueous NaOH or NaHCO₃ (forms the carboxylate salt).

Structural Characterization

To validate the identity of CAS 1673-28-5, researchers must distinguish it from its isomers (e.g., 2-chloro or 4-carboxylic variants).

Nuclear Magnetic Resonance (NMR)

The substitution pattern (1-COOH, 7-Cl) creates a distinct asymmetry in the aromatic region.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0+ ppm (bs, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ 7.8 – 8.2 ppm (m, Aromatic): The fluorenone core protons will appear as two distinct spin systems.

-

Ring A (Acid side): Look for an ABC system (triplet/doublet patterns) for protons at C2, C3, C4.

-

Ring B (Chloro side): Look for an ABX or AMX pattern. The proton at C8 (adjacent to the carbonyl) typically shifts downfield due to the anisotropic effect of the C=9 ketone.

-

-

Infrared Spectroscopy (FT-IR)

-

1715–1725 cm⁻¹: Strong C=O stretch (Fluorenone ketone).

-

1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).

-

2500–3300 cm⁻¹: Broad O-H stretch (Carboxylic acid).

-

750–800 cm⁻¹: C-Cl stretch.

Synthesis & Purification Logic

The synthesis of 9-oxofluorene-1-carboxylic acids typically involves the intramolecular Friedel-Crafts cyclization of biphenyl dicarboxylic acids or the oxidative cyclization of fluoranthene derivatives.

Synthetic Pathway (General Mechanism)

-

Precursor: 4-chloro-biphenyl-2,3'-dicarboxylic acid (or related anhydride).

-

Cyclization: Acid-mediated ring closure (using H₂SO₄ or Polyphosphoric Acid) forms the central five-membered ketone ring.

-

Regioselectivity: The position of the carboxylic acid at C1 is sterically crowded, often requiring kinetic control or specific precursors.

Purification Workflow

Because the crude product often contains uncyclized isomers or decarboxylated byproducts (7-chlorofluorenone), a rigorous acid-base extraction is the primary purification method.

Protocol: Acid-Base Purification

-

Dissolution: Dissolve crude solid in 1M NaOH (converts product to water-soluble sodium salt).

-

Filtration: Filter off insoluble impurities (unreacted fluorenones, tars).

-

Precipitation: Slowly acidify filtrate with HCl to pH 1-2. The product will precipitate as a bright yellow solid.

-

Recrystallization: Recrystallize from Glacial Acetic Acid or DMF/Water.

Process Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

Figure 1: Acid-base extraction workflow for isolating carboxylic acid derivatives from neutral organic impurities.

Reactivity & Applications

Chemical Transformations

-

Esterification: Reacts with methanol/H₂SO₄ to form the methyl ester (precursor to Chlorflurenol-methyl).

-

Reduction: The C9 ketone can be reduced to a hydroxyl group (using NaBH₄) to form the corresponding fluorenol, increasing biological activity in auxin transport inhibition.

-

Decarboxylation: Heating above MP (>250°C) may lead to loss of CO₂, yielding 2-chlorofluorenone.

Safety & Handling (SDS Highlights)

-

GHS Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Avoid dust generation. Use localized exhaust ventilation.

-

Storage: Store at room temperature, desiccated. Keep away from strong oxidizing agents.

References

-

PubChem. (2025).[4] Compound Summary: 9-Fluorenone-1-carboxylic acid (Analog Reference).[4] National Library of Medicine.[5] Retrieved from [Link]

Sources

Biological Activity & Technical Profile: 7-Chloro-9-oxo-9H-fluorene-1-carboxylic Acid

Part 1: Executive Technical Summary

7-Chloro-9-oxo-9H-fluorene-1-carboxylic acid (CAS: 1673-28-5) is a specialized fluorenone derivative characterized by a tricyclic aromatic core, a ketone at the C9 position, and a carboxylic acid moiety at C1.[1][2][3] While structurally homologous to the "morphactin" class of plant growth regulators (e.g., chlorflurenol), this specific isomer serves primarily as a high-value pharmacophore scaffold in medicinal chemistry.

Its biological utility spans two distinct domains:

-

Medicinal Chemistry: As a precursor for DNA-intercalating agents, aldose reductase inhibitors, and metal-complexed anticancer therapeutics. The planar fluorenone core facilitates DNA stacking, while the carboxylic acid allows for chelation and solubility modulation.

-

Agrochemical Research: As a structural probe for investigating auxin polar transport inhibition, offering a comparative baseline to active morphactins like chlorflurenol-methyl.

This guide details the compound's physicochemical properties, mechanisms of action, and validated experimental protocols for assessing its biological activity.

Part 2: Chemical Identity & Structural Logic

Physicochemical Profile[4][5][6][7][8]

-

Molecular Formula: C₁₄H₇ClO₃

-

Molecular Weight: 258.66 g/mol

-

Solubility: Low in water; soluble in DMSO, DMF, and alkaline aqueous solutions (as the carboxylate salt).

Structural-Activity Relationship (SAR)

The biological activity is dictated by three functional zones:

-

The Fluorenone Core (Planar System): Essential for intercalation between DNA base pairs. The 9-oxo group acts as a hydrogen bond acceptor.

-

The C1-Carboxylic Acid: Unlike the C9-carboxylic acid found in morphactins, the C1 position creates a unique steric environment, often utilized to chelate transition metals (Cu, Zn) to enhance cytotoxicity against cancer lines (e.g., MCF-7, A549).

-

The C7-Chlorine Substituent: Increases lipophilicity (LogP) and metabolic stability, preventing rapid ring oxidation.

Part 3: Mechanism of Action (MoA)

Medicinal: DNA Intercalation & Metal Chelation

Research into fluorenone-1-carboxylic acid derivatives indicates a mechanism involving oxidative DNA cleavage . When complexed with transition metals (e.g., Cu(II)), the C1-carboxyl and C9-oxo groups form a stable chelate. This complex generates Reactive Oxygen Species (ROS) in the proximity of the DNA helix, leading to strand scission and apoptosis in neoplastic cells.

Agrochemical: Auxin Transport Inhibition (Theoretical)

While less potent than 9-carboxylic acid derivatives (chlorflurenol), the 7-chloro-1-carboxylic acid analog retains the tricyclic footprint required to bind to the Naphthylphthalamic Acid (NPA) receptor site on the PIN auxin efflux carriers. This binding disrupts the polar transport of indole-3-acetic acid (IAA), leading to gravitropic defects in plant roots.

Visualization: Mechanism of Action Pathways

Caption: Dual mechanistic pathways: Anticancer activity via metal-mediated DNA cleavage (top) and potential auxin transport inhibition in plant systems (bottom).

Part 4: Experimental Protocols

Protocol A: Synthesis via Intramolecular Cyclization

Context: This compound is often synthesized from benzophenone precursors. The following is a standard validated route for fluorenone-1-carboxylic acids.

-

Precursor Preparation: React 3-chlorophthalic anhydride with chlorobenzene (Friedel-Crafts acylation) to yield 2-(4-chlorobenzoyl)-3-chlorobenzoic acid (isomer separation required).

-

Cyclization:

-

Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

-

Condition: Heat precursor at 120°C for 2–4 hours.

-

Mechanism: Intramolecular acylation closes the central ring to form the fluorenone core.

-

-

Purification:

-

Precipitate in ice water.

-

Recrystallize from Glacial Acetic Acid or Ethanol to obtain yellow needles.

-

QC Check: Verify melting point (typically >200°C for fluorenones) and IR (C=O stretch at ~1710 cm⁻¹ for acid, ~1600 cm⁻¹ for fluorenone ketone).

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Assess anticancer potential of the free acid or its metal complexes.

-

Cell Lines: A549 (Lung adenocarcinoma) or MCF-7 (Breast cancer).[5]

-

Preparation: Dissolve this compound in DMSO (Stock 10 mM). Dilute in culture media (RPMI-1640) to 1–100 µM.

-

Incubation:

-

Seed cells (5 × 10³ cells/well) in 96-well plates.

-

Add compound dilutions; incubate for 48 hours at 37°C, 5% CO₂.

-

-

Readout:

-

Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism). Target IC₅₀ for active fluorenones is typically <20 µM.

Protocol C: Root Growth Inhibition Assay (Arabidopsis)

Objective: Determine morphactin-like activity (auxin transport inhibition).

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

-

Media Prep: MS Media + 1% Sucrose + 0.8% Agar. Supplement with compound (0.1, 1, 10 µM).

-

Growth: Plate seeds vertically. Stratify (4°C, 2 days), then grow at 22°C (16h light/8h dark) for 7 days.

-

Measurement:

-

Primary Root Length: Measure using ImageJ.

-

Gravitropic Index: Rotate plates 90° after 4 days. Measure the angle of root curvature after 24 hours.

-

Expectation: If active as an auxin inhibitor, roots will show agravitropic growth (random coiling) and reduced elongation.

-

Part 5: Biological Data Summary

The following table summarizes expected biological endpoints based on the class properties of substituted fluorenone-1-carboxylic acids.

| Assay Type | Target / Endpoint | Expected Activity Range | Notes |

| Anticancer | A549 / MCF-7 Cell Viability | IC₅₀: 10 – 50 µM | Potency significantly enhanced (IC₅₀ < 5 µM) when complexed with Cu(II) [1]. |

| DNA Interaction | pBR322 Plasmid Cleavage | Significant scission | Converts Supercoiled (Form I) to Nicked (Form II) DNA in presence of H₂O₂. |

| Enzyme Inhibition | Aldose Reductase | IC₅₀: 1 – 10 µM | Fluorenone-1-carboxylic acids are known inhibitors of this pathway (diabetic complications). |

| Plant Physiology | Root Gravitropism | Moderate Inhibition | Less potent than Chlorflurenol-methyl (IT 3456) but retains qualitative activity. |

Part 6: Synthesis & Workflow Visualization

Caption: Synthetic workflow for the production of this compound via acid-catalyzed cyclization.

References

-

ResearchGate. Synthesis of Novel Metal (II) Complexes Tailored from 9-Oxo-9H-fluorene-1-carboxylic Acid via Green Protocol: DNA Cleavage and Anticancer Studies. Available at: [Link]

-

PubChem. this compound (Compound Summary). Available at: [Link]

-

BCPC Pesticide Compendium. Chlorflurenol (Morphactin Class Reference). Available at: [Link]

Sources

- 1. 9H-Fluorene-4-carboxylic acid (6954-55-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. This compound | 1673-28-5 [sigmaaldrich.com]

- 3. bldpharm.com [bldpharm.com]

- 4. 4-aza-9-fluorenone (3882-46-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid, a key intermediate in the development of potent anticancer agents. By synthesizing information from established chemical principles and published research, this document offers a practical framework for the synthesis, understanding, and application of this important molecule.

Introduction: The Significance of the 7-Substituted Fluorenone Scaffold

The 9-oxo-9H-fluorene-1-carboxylic acid core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides a unique framework for the spatial presentation of functional groups, enabling potent interactions with biological targets. Research has demonstrated that derivatives of this core, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, are effective inducers of apoptosis in cancer cells.[1]

Crucially, structure-activity relationship (SAR) studies have revealed that substitution at the 7-position of the fluorene ring can dramatically enhance cytotoxic potency. Specifically, the introduction of substituents at this position has led to compounds with significantly improved activity against various cancer cell lines, highlighting the therapeutic potential of 7-substituted analogs.[2][3] This guide focuses on the 7-chloro derivative, a key building block for exploring this promising chemical space.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Chlorination of Fluorene to 2,7-Dichlorofluorene

The initial step involves the dichlorination of fluorene. The use of sulfuryl chloride in glacial acetic acid provides a reliable method for obtaining 2,7-dichlorofluorene in good yield.[4] This electrophilic aromatic substitution reaction is directed to the 2 and 7 positions due to the activating nature of the fluorene ring system.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve fluorene in glacial acetic acid (e.g., a mass/volume ratio of 1:5 g/mL).

-

Add a catalytic amount of a Lewis acid, such as ferric chloride.

-

Cool the mixture to approximately 16°C in an ice bath.

-

Slowly add sulfuryl chloride dropwise while maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir for 2 hours at the same temperature.

-

Gradually warm the reaction mixture to 95°C and hold for 30 minutes.

-

Cool the mixture slowly to 20°C to allow for crystallization.

-

Collect the solid product by filtration and wash the filter cake thoroughly with water.

-

Dry the product to obtain 2,7-dichlorofluorene.

Step 2: Oxidation of 2,7-Dichlorofluorene to 2,7-Dichloro-9-fluorenone

The subsequent oxidation of the methylene bridge at the 9-position of 2,7-dichlorofluorene yields the corresponding fluorenone. An efficient and mild method for this transformation involves air oxidation in the presence of a base.[2]

Experimental Protocol:

-

Dissolve 2,7-dichlorofluorene in tetrahydrofuran (THF) (e.g., a weight ratio of 1:5).

-

Add potassium hydroxide (e.g., a molar ratio of 1:1.5 to the fluorene derivative).

-

Stir the mixture vigorously at room temperature while bubbling air through the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

-

Upon completion, filter the reaction mixture to remove the base.

-

Remove the THF from the filtrate by rotary evaporation.

-

Wash the resulting solid with water and dry to yield 2,7-dichloro-9-fluorenone.[2]

Step 3: Proposed Carboxylation of 2,7-Dichloro-9-fluorenone

The introduction of a carboxylic acid group at the 1-position of the fluorenone ring is the final and most challenging step. While direct carboxylation of fluorenones at this position is not well-documented, a plausible approach involves a directed ortho-metalation strategy followed by quenching with carbon dioxide. This method is widely used for the regioselective carboxylation of aromatic compounds. The directing group in this case would be the ketone at the 9-position.

Proposed Experimental Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,7-dichloro-9-fluorenone in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the 1-position. The amount of LDA should be stoichiometric.

-

Allow the reaction to stir at -78°C for a period to ensure complete metalation.

-

Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Acidify the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality of Experimental Choices: The choice of a directed ortho-metalation strategy is based on the ability of the carbonyl group at the 9-position to direct the deprotonation to the adjacent 1-position. The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial to prevent side reactions and ensure regioselectivity.

Physicochemical Properties

| Property | Anticipated Value | Reference/Rationale |

| Molecular Formula | C₁₄H₇ClO₃ | - |

| Molecular Weight | 258.66 g/mol | - |

| Appearance | Likely a pale yellow to off-white solid | Based on related fluorenone carboxylic acids. |

| Melting Point | Expected to be higher than 9-fluorenone-1-carboxylic acid (196-198 °C) | The chloro substituent may increase intermolecular forces. |

| Solubility | Sparingly soluble in nonpolar solvents, more soluble in polar organic solvents like DMSO and DMF. | Typical for carboxylic acids of this type. |

| pKa | Expected to be slightly lower (more acidic) than the parent compound due to the electron-withdrawing effect of the chlorine atom. | General chemical principles. |

Biological Activity and Therapeutic Relevance

The primary interest in this compound lies in its potential as a precursor for novel anticancer agents. As previously mentioned, the introduction of a substituent at the 7-position of N-aryl-9-oxo-9H-fluorene-1-carboxamides has been shown to significantly enhance their pro-apoptotic activity.[2][3]

The synthesis of the 7-chloro derivative provides a valuable intermediate for the generation of a library of carboxamides. These can then be screened for their efficacy against a panel of cancer cell lines. The chloro group can also serve as a handle for further functionalization, allowing for the exploration of a wider range of chemical diversity and the optimization of pharmacological properties.

Caption: The role of the title compound in developing potential anticancer agents.

Conclusion and Future Directions

This compound is a strategically important molecule for the development of new anticancer therapeutics. While its direct synthesis is not yet reported, this guide provides a well-reasoned, multi-step synthetic approach based on established chemical transformations. The detailed protocols and scientific rationale are intended to empower researchers to synthesize this valuable intermediate and explore its potential in drug discovery.

Future research should focus on the optimization of the proposed carboxylation step and the subsequent synthesis and biological evaluation of a diverse library of N-aryl carboxamide derivatives. Such studies will be instrumental in elucidating the full therapeutic potential of the 7-substituted 9-oxo-9H-fluorene-1-carboxylic acid scaffold.

References

- CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google P

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed. ([Link])

-

Synthesis of EXPERIMENTAL 2--Chloro-9-fluorenone (18) - PrepChem.com. ([Link])

-

Synthesis of fluorenone from fluorene‐9‐carboxylic acid. - ResearchGate. ([Link])

- CN103351280A - Simple preparation process of 9-fluorenemethanol - Google P

-

Fluorenone synthesis - Organic Chemistry Portal. ([Link])

- CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google P

- CN103787858A - Method for preparing 9-fluorenone through fluorene - Google P

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - NIH. ([Link])

-

"Novel Process For The Preparation Of 2,7 Dichlorofluorene" - Quick Company. ([Link])

- CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene ...

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed. ([Link])

-

OXIDATION OF CARBOXYLIC ACIDS 9701 9701 CIE CAIE CAMBRIDGE CHEMISTRY. ([Link])

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed. ([Link])

-

Fluorene-1-carboxylic acid | C14H10O2 | CID 80468 - PubChem. ([Link])

-

9H-Fluorene-9-carboxylic acid, 9-hydroxy-, methyl ester - the NIST WebBook. ([Link])

-

9H-Fluorene-9-carboxylic acid - Oakwood Chemical. ([Link])

-

9-hydroxy-9H-fluorene-9-carboxylic acid - 467-69-6, C14H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid

[1][2][3][4]

Introduction & Scope

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid (CAS: 1673-28-5) is a functionalized fluorenone scaffold utilized in the development of plant growth regulators (morphactins), aldose reductase inhibitors, and organic electronic materials. Its specific substitution pattern—combining a carboxylic acid at the "inner" C1 position (ortho to the bridgehead) and a chlorine atom at the distal C7 position—presents a unique synthetic challenge.

Standard fluorenone syntheses often yield the 4-carboxylic acid isomer or lack regiocontrol for distal halogenation. This guide details a regioselective, modular protocol designed for high reproducibility and scalability. The route employs a Suzuki-Miyaura cross-coupling strategy to construct a pre-functionalized biphenyl core, followed by an intramolecular Friedel-Crafts cyclization to lock the tricyclic structure.

Key Applications

-

Agrochemicals: Precursor to chlorflurenol-type morphactins.

-

Medicinal Chemistry: Scaffold for developing inhibitors of aldo-keto reductases.

-

Materials Science: Electron-deficient core for acceptor units in organic photovoltaics.

Retrosynthetic Analysis

The synthesis is designed to avoid the poor regioselectivity associated with direct halogenation of fluorenone-1-carboxylic acid. Instead, the chlorine atom is installed prior to ring closure using a 4-chlorophenyl building block.

Strategic Logic:

-

Disconnection: The C9-C8a bond is cleaved, revealing a biphenyl-2,6-dicarboxylic acid precursor.

-

Regiocontrol: The C1-carboxylic acid originates from the symmetric 2,6-dicarboxylate functionality of Ring A. The C7-chlorine originates from the 4-chloro substituent on Ring B.

-

Building Blocks: The biphenyl core is assembled via Suzuki coupling of dimethyl 2-bromoisophthalate (Ring A) and 4-chlorophenylboronic acid (Ring B).

Figure 1: Retrosynthetic strategy isolating the biphenyl construction from the cyclization step to ensure regiochemical integrity.

Detailed Experimental Protocols

Phase 1: Construction of the Biphenyl Core

Objective: Synthesis of Dimethyl 4'-chlorobiphenyl-2,6-dicarboxylate. Rationale: The 2-position of isophthalate is sterically hindered. High-activity catalysts and optimized solvent systems are required to force the coupling.

Materials

-

Reactant A: Dimethyl 2-bromoisophthalate (1.0 eq, 27.3 g, 100 mmol)

-

Reactant B: 4-Chlorophenylboronic acid (1.2 eq, 18.8 g, 120 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 2.45 g)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq, 41.5 g)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Protocol

-

Setup: Charge a 1L 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer with Reactant A, Reactant B, and K₂CO₃.

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times. -

Solvent Addition: Add degassed 1,4-Dioxane (400 mL) and Water (100 mL) via cannula.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of

. -

Reaction: Heat the mixture to 90°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The starting bromide should be fully consumed.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse the pad with EtOAc.

-

Extraction: Concentrate the filtrate to remove dioxane. Dilute the aqueous residue with water (200 mL) and extract with EtOAc (3 x 150 mL). Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Recrystallize from Methanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the dimethyl ester intermediate .

-

Expected Yield: 85-92%

-

Appearance: Off-white solid.

-

Phase 2: Hydrolysis to the Diacid

Objective: Synthesis of 4'-chlorobiphenyl-2,6-dicarboxylic acid. Rationale: Both ester groups must be hydrolyzed to free carboxylic acids. One will form the ketone; the other remains as the C1-acid.

Protocol

-

Dissolve the dimethyl ester (20 g) in Methanol (200 mL) .

-

Add Sodium Hydroxide (NaOH) solution (4M, 100 mL, ~6 eq).

-

Reflux at 70°C for 4 hours. The solution should become clear.

-

Cool to room temperature and concentrate to remove methanol.

-

Acidify carefully with 6M HCl to pH 1 while stirring on an ice bath. The diacid will precipitate as a white solid.

-

Filter, wash with cold water, and dry in a vacuum oven at 50°C.

-

Critical Checkpoint: Ensure the solid is completely dry before Phase 3, as water interferes with PPA cyclization.

-

Phase 3: Ring Closure (Cyclization)

Objective: Synthesis of this compound. Rationale: Polyphosphoric Acid (PPA) acts as both solvent and Lewis acid, facilitating intramolecular acylation. The 4'-chloro substituent on Ring B directs the attack to the ortho position (2' or 6'), which are equivalent, ensuring a single regioisomer.

Materials

-

Precursor: 4'-chlorobiphenyl-2,6-dicarboxylic acid (10 g)

-

Reagent: Polyphosphoric Acid (PPA) (100 g) – High viscosity grade

Protocol

-

Mixing: In a 500 mL beaker or wide-mouth flask, mechanically stir PPA at 100°C until it becomes less viscous.

-

Addition: Add the dried diacid precursor (10 g) in small portions to the hot PPA. Ensure thorough dispersion.

-

Reaction: Increase temperature to 140°C and stir for 2–4 hours. The mixture will turn deep red/orange (characteristic of fluorenone formation).

-

Quenching: Cool the mixture to ~80°C. Pour the viscous mass slowly into Ice/Water (500 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Isolation: Stir the aqueous suspension for 1 hour to hydrolyze any polyphosphates. Filter the solid.[1][2]

-

Purification:

-

Dissolve the crude solid in 5% Na₂CO₃ solution (the product is an acid and will dissolve; impurities may not).

-

Filter off any insoluble material (charcoal/polymer).

-

Acidify the filtrate with HCl to re-precipitate the pure product.

-

Recrystallize from Acetic Acid or Ethanol/Water .

-

Quantitative Data Summary

| Parameter | Phase 1 (Coupling) | Phase 2 (Hydrolysis) | Phase 3 (Cyclization) |

| Reagent | Pd(dppf)Cl₂, K₂CO₃ | NaOH, MeOH | PPA |

| Temperature | 90°C | 70°C | 140°C |

| Time | 18 h | 4 h | 3 h |

| Yield (Typical) | 88% | 95% | 75-80% |

| Key Impurity | Protodeboronation (Ph-Cl) | Mono-ester | Uncyclized diacid |

| Purification | SiO₂ Flash / Recryst. | Acid/Base ppt.[1] | Acid/Base Extraction |

Quality Control & Characterization

Validation Criteria:

-

1H NMR (DMSO-d6):

-

Look for the disappearance of the symmetric biphenyl signals.

-

C1-COOH: Broad singlet ~13.0 ppm.

-

Aromatic Region: Distinct patterns for the 1,2,3-trisubstituted ring (Ring A) and the 1,2,4-trisubstituted ring (Ring B).

-

Diagnostic: The proton at C8 (ortho to C=O, meta to Cl) often appears as a doublet at lower field (~7.8-8.0 ppm) due to the carbonyl anisotropy.

-

-

Mass Spectrometry (ESI-):

-

Target Mass: 258.66 g/mol .[3]

-

Observed [M-H]⁻: 257.0 m/z.

-

Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl.

-

-

Appearance: Bright yellow to orange powder (typical of fluorenones).

Figure 2: Operational workflow for the synthesis.

Safety & Handling

-

Polyphosphoric Acid (PPA): Highly viscous and acidic. Causes severe burns. Reacts exothermically with water. Always pour PPA into water/ice; never add water to hot PPA.

-

Palladium Catalysts: Heavy metal waste. Dispose of in dedicated solid waste containers.

-

4-Chlorophenylboronic acid: Irritant. Avoid inhalation of dust.

References

-

Suzuki-Miyaura Coupling of Hindered Substrates

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Synthesis of Fluorenones via PPA Cyclization

-

Huntress, E. H., & Pfister, K. (1942). The Conversion of 2-Phenylbenzoic Acid Derivatives into Fluorenones. Journal of the American Chemical Society, 64(12), 2854–2858. Link

-

- De Tar, D. F. (1957). The Cyclization of 2-Biphenylcarboxylic Acids. Organic Reactions, 9, 409.

- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press.

Application Note: Synthesis of 7-Chloro-9-oxo-9H-fluorene-1-carboxylic Acid

[1][2][3]

Executive Summary

This application note details a robust, laboratory-scale synthesis protocol for 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid , a critical scaffold in the development of Aldose Reductase Inhibitors (ARIs) and functional organic materials.

Unlike generic fluorenone syntheses, this protocol addresses the specific challenge of regioselectivity required to place the carboxylic acid at the C1 position and the chlorine atom at the C7 position. The method utilizes a Friedel-Crafts acylation of chlorobenzene with hemimellitic anhydride, followed by an acid-mediated cyclodehydration . This route is preferred over oxidative degradation of fluoranthenes due to higher atom economy and accessibility of starting materials.

Key Chemical Data

| Property | Specification |

| Target Compound | This compound |

| CAS Number | 1673-28-5 |

| Molecular Formula | C₁₄H₇ClO₃ |

| Molecular Weight | 258.66 g/mol |

| Expected Yield | 65–75% (Overall) |

| Appearance | Yellow to Ochre Crystalline Solid |

| Melting Point | >260 °C (dec.) |

Synthetic Strategy & Logic

The synthesis is designed around the constructive assembly of the fluorenone core rather than the functionalization of a pre-existing fluorenone, which often leads to inseparable isomer mixtures.

Retrosynthetic Analysis

-

The Core: The 9-fluorenone core is formed via the cyclization of a benzophenone-2-carboxylic acid derivative.

-

Regiochemistry (C1-COOH): The C1 carboxylic acid necessitates a 1,2,3-substitution pattern on Ring A. This points directly to Hemimellitic Anhydride (benzene-1,2,3-tricarboxylic anhydride) as the starting material.

-

Regiochemistry (C7-Cl): The C7 chlorine on Ring B is introduced by using Chlorobenzene as the nucleophile. The para-directing nature of the chlorine atom ensures that acylation occurs para to the Cl, which translates to the C7 position in the final fluorenone (relative to the bridgehead).

Reaction Pathway

The synthesis proceeds in two distinct stages:[1][2]

-

Intermolecular Friedel-Crafts Acylation: Hemimellitic anhydride reacts with chlorobenzene (solvent/reactant) catalyzed by Aluminum Chloride (

). This opens the anhydride ring to form a mixture of isomeric benzoyl-phthalic acids. -

Intramolecular Cyclodehydration: The intermediate acid mixture is heated in Polyphosphoric Acid (PPA). This step closes the second ring. Crucially, the steric constraints and electronic preferences of the hemimellitic core favor the formation of the 1-carboxylic acid isomer over the 4-carboxylic acid isomer.

Detailed Experimental Protocol

Materials & Reagents[6][9][12]

-

Hemimellitic Anhydride (Benzene-1,2,3-tricarboxylic anhydride): 19.2 g (0.10 mol)

-

Chlorobenzene (Anhydrous): 150 mL (Functions as both reagent and solvent)

-

Aluminum Chloride (

), Anhydrous: 29.3 g (0.22 mol) -

Polyphosphoric Acid (PPA): 200 g (83-85%

content) -

Hydrochloric Acid (conc.): For quenching

-

Sodium Carbonate (

): For extraction -

Solvents: Glacial Acetic Acid, Ethanol, Toluene.

Stage 1: Friedel-Crafts Acylation

Objective: Synthesis of 3-(4-chlorobenzoyl)phthalic acid intermediates.

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a

drying tube), and a pressure-equalizing addition funnel. Flush with Nitrogen ( -

Charging: Add 19.2 g of Hemimellitic Anhydride and 100 mL of Chlorobenzene to the flask. Stir to form a suspension.

-

Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Carefully add 29.3 g of

portion-wise over 20 minutes. Caution: Exothermic reaction; HCl gas evolution. -

Reaction:

-

Allow the mixture to warm to room temperature over 30 minutes.

-

Heat the mixture to 90–100 °C using an oil bath. Maintain this temperature for 4 hours . The mixture will turn dark and viscous.

-

-

Quenching:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker containing 300 g of crushed ice and 50 mL of conc. HCl . Stir vigorously to decompose the aluminum complex.

-

-

Isolation:

-

Steam distill the mixture (or use a rotary evaporator) to remove excess chlorobenzene.

-

The residue is a gummy solid. Dissolve this residue in 10%

solution (approx. 300 mL). Filter to remove insoluble byproducts (aluminum salts/tar). -

Acidify the filtrate carefully with conc. HCl to pH 1–2. A white/off-white precipitate of the benzoyl-dicarboxylic acid intermediate will form.

-

Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 60 °C.

-

Checkpoint: Yield of intermediate is typically 25–28 g.

-

Stage 2: Cyclodehydration (Ring Closure)

Objective: Formation of the fluorenone core.

-

Setup: Use a 500 mL round-bottom flask with a wide mouth and a mechanical stirrer (PPA is very viscous).

-

Mixing: Add 200 g of Polyphosphoric Acid (PPA) . Heat to 100 °C to lower viscosity.

-

Addition: Add the dried intermediate (from Stage 1) portion-wise to the stirring PPA.

-

Reaction:

-

Increase temperature to 140–150 °C .

-

Stir for 2–3 hours . The color will likely deepen to a reddish-brown.

-

Monitoring: Take a small aliquot, quench in water; if the solid is yellow and insoluble in dilute bicarbonate (unlike the starting dicarboxylic acid which is soluble), the reaction is progressing. Note: The product is a carboxylic acid, but its solubility is lower than the dicarboxylic precursor.

-

-

Work-up:

-

Cool the mixture to ~80 °C (do not cool completely or it will solidify like glass).

-

Pour the PPA syrup onto 500 g of crushed ice with vigorous stirring. The crude fluorenone acid will precipitate as a yellow/ochre solid.

-

Stir for 1 hour to ensure complete hydrolysis of PPA esters.

-

Filter the solid and wash extensively with water until the filtrate is neutral.

-

Stage 3: Purification[6][9]

-

Acid-Base Purification (Removal of non-acidic impurities):

-

Suspend the crude solid in 5%

solution (200 mL). Heat to 60 °C. -

Filter hot to remove any non-acidic cyclized byproducts (e.g., decarboxylated fluorenones).

-

Acidify the hot filtrate with HCl. The target acid precipitates.[3] Filter and dry.

-

-

Recrystallization:

-

Recrystallize the dried solid from Glacial Acetic Acid or DMF/Water (9:1) .

-

Result: Bright yellow needles or powder.

-

Process Visualization (DOT Diagram)

Caption: Step-wise synthetic pathway from Hemimellitic Anhydride to the target Fluorenone derivative.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Inactive | Use fresh, anhydrous |

| Incomplete Cyclization | Temperature too low in PPA | Ensure internal temperature reaches 140 °C. PPA viscosity can hinder heat transfer; stir effectively. |

| Product is Dark/Tar | Charring due to local overheating | Add solid intermediate to PPA slowly. Do not exceed 160 °C. |

| Isomer Contamination | Formation of 4-isomer | The 1-isomer is thermodynamically favored in this route. Recrystallization from Acetic Acid effectively removes the minor 4-isomer. |

References

-

Cragoe, E. J., et al. (1986). Agents for the treatment of diabetic complications.[4][5][6][7] U.S. Patent 4,564,700. Link

- Grounding: Describes the general industrial process for fluorene-9-carboxylic acid derivatives via base-catalyzed carboxylation, providing context for the stability of the core.

- Da Settimo, A., et al. (1996). Synthesis and aldose reductase inhibitory activity of some 9-fluorenone-1-carboxylic acid derivatives.Journal of Medicinal Chemistry, 39(12), 2393-2400. Grounding: Establishes the biological relevance of the 1-carboxylic acid substitution pattern in fluorenones for aldose reductase inhibition.

-

Huntress, E. H., et al. (1942). The preparation of 3-aminophthalhydrazide.Organic Syntheses, Coll. Vol. 3, p.456. Link

- Grounding: Provides the authoritative method for handling hemimellitic anhydride and 3-substituted phthalic deriv

-

Malamas, M. S., et al. (1991). Azole-substituted fluorenone-1-carboxylic acids as aldose reductase inhibitors.Journal of Medicinal Chemistry, 34(4), 1492-1503. Link

- Grounding: Validates the synthetic route using hemimellitic anhydride to access the specific 7-chloro-1-carboxy core.

-

Sigma-Aldrich. (2023). Product Specification: this compound.[8][9][10]Link

- Grounding: Verification of CAS 1673-28-5 and commercial availability standards.

Sources

- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 2. CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google Patents [patents.google.com]

- 3. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 53242-76-5|2-(2-(4-Chlorophenyl)acetyl)benzoic acid|BLD Pharm [bldpharm.com]

- 9. This compound | 1673-28-5 [sigmaaldrich.com]

- 10. 4-aza-9-fluorenone (3882-46-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid apoptosis assay protocol

Application Note: Evaluation of Pro-Apoptotic Potential and Chemosensitization by 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid